molecular formula C13H17NO3 B13398160 Methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate

Methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B13398160
M. Wt: 235.28 g/mol
InChI Key: ZIFNSVMYHQPTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a 4-methoxyphenyl substituent at the 2-position and a methyl ester group at the 3-position of the pyrrolidine ring. This compound is structurally related to intermediates in the synthesis of bioactive molecules, such as endothelin receptor antagonists (e.g., ABT-627) . The 4-methoxyphenyl group enhances lipophilicity and may influence binding interactions with biological targets, while the ester group provides a handle for further derivatization.

Properties

IUPAC Name

methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-10-5-3-9(4-6-10)12-11(7-8-14-12)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFNSVMYHQPTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(CCN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with pyrrolidine and subsequent esterification . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the pyrrolidine ring. The esterification step can be carried out using methanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring and methoxy-substituted phenyl group undergo selective oxidation under controlled conditions:

Reagent SystemConditionsProduct(s) FormedYield (%)Reference
TEMPO/NaOClIsopropyl acetate, RT, 72 hChlorinated side products<5
Dess-Martin PeriodinaneDCM, RT, 18 hPyrrolidinone derivatives85–92
KMnO₄ (aq)Acidic pH, 0°C4-Methoxyphenyl ketone78
  • Key observation : Dess-Martin Periodinane selectively oxidizes the pyrrolidine ring to form a stable pyrrolidin-2-one derivative without affecting the methoxyphenyl group .

Heck Arylation

The compound participates in palladium-catalyzed coupling reactions:

text
Methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate + 4-Methoxyphenyldiazonium tetrafluoroborate → 8-(4-Nitrophenyl)menthyl 2-(4-methoxyphenyl)pyrroline-3-carboxylate (I)

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF, 80°C, 24 h

  • Yield: 63%

Stereochemical outcome : The reaction preserves the original chirality at C3 while introducing trans-configuration at C2 .

Ester Hydrolysis

The methyl ester undergoes both acidic and basic hydrolysis:

ConditionProductOptical PurityApplication
6M HCl, reflux, 12 h2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid99% eeChiral building block
LiOH·H₂O, THF/H₂O, RTCorresponding carboxylate salt98% eeDrug intermediate

Mechanistic note : Acidic conditions favor retention of stereochemistry, while basic hydrolysis may induce partial racemization .

Reductive Transformations

The pyrrolidine ring

Scientific Research Applications

Methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance binding affinity and selectivity towards certain targets. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Key Compounds:

Methyl 4-(Benzo[d][1,3]Dioxol-5-Yl)-2-(4-Methoxyphenyl)Pyrrolidine-3-Carboxylate (CAS 250583-09-6) Structural Difference: Substitution at the 4-position with a benzodioxole group instead of hydrogen. Molecular Formula: C₂₀H₂₁NO₅ (MW: 355.38) . Relevance: Intermediate in the synthesis of ABT-627, highlighting the importance of aromatic substituents for receptor affinity.

Methyl 2-(4-Cyanophenyl)Pyrrolidine-3-Carboxylate (CAS 2355624-16-5) Structural Difference: Replacement of the 4-methoxy group with a cyano (-CN) group. Molecular Formula: C₁₃H₁₄N₂O₂ (MW: 230.26) .

Ethyl 4-(Benzo[d][1,3]Dioxol-5-Yl)-2-(4-Methoxyphenyl)Pyrrolidine-3-Carboxylate

  • Structural Difference : Ethyl ester instead of methyl ester.
  • Synthesis : Prepared via hydrogenation of a nitroester intermediate using Raney Ni, requiring strict air-free conditions to prevent hydroxylation at the 3-position .
  • Stability : The ethyl ester may confer slight differences in hydrolysis kinetics compared to the methyl ester.

Functional Group Variations in Related Scaffolds

2-Hydroxy-N-[2-(4-Methoxyphenyl)Ethyl]Benzamide (Rip-B)

  • Core Structure : Benzamide instead of pyrrolidine carboxylate.
  • Synthesis : Derived from methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield) .
  • Key Property : The hydroxyl and amide groups enable hydrogen bonding, contrasting with the ester and pyrrolidine moieties in the target compound.

A127722 (Trans-Trans-2-(4-Methoxyphenyl)-4-(1,3-Benzodioxol-5-Yl)Pyrrolidine-3-Carboxylate) Structural Difference: Incorporates a dibutylamino-carbonylmethyl group at the 1-position. Relevance: Designed as a nonpeptide neuropeptide receptor antagonist, demonstrating how additional substituents (e.g., alkylamino groups) enhance target selectivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Industrial Relevance Reference
Methyl 2-(4-Methoxyphenyl)Pyrrolidine-3-Carboxylate C₁₃H₁₇NO₃ 247.28 4-Methoxyphenyl, methyl ester Intermediate for endothelin antagonists
Methyl 4-(Benzodioxol-5-Yl)-2-(4-Methoxyphenyl)Pyrrolidine-3-Carboxylate C₂₀H₂₁NO₅ 355.38 Benzodioxol-5-yl, methyl ester ABT-627 precursor
Methyl 2-(4-Cyanophenyl)Pyrrolidine-3-Carboxylate C₁₃H₁₄N₂O₂ 230.26 4-Cyanophenyl, methyl ester High electron-deficient aromatic system
A127722 C₂₈H₃₄N₂O₆ 494.58 Dibutylamino-carbonylmethyl, benzodioxol Neuropeptide receptor antagonist

Biological Activity

Methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate, a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a carboxylate ester, suggesting possible interactions with various biological systems.

  • Chemical Formula : C₁₃H₁₇NO₃
  • Molecular Weight : 235.28 g/mol
  • Stereochemistry : (2S,3R)

The presence of the methoxy group and the carboxylate moiety contributes to its chemical reactivity and potential biological interactions. The compound may undergo hydrolysis to yield the corresponding acid and can participate in electrophilic aromatic substitution reactions due to the methoxy group.

Research indicates that this compound may interact with various neurotransmitter systems in the central nervous system (CNS). Preliminary studies suggest that it could exhibit analgesic and anti-inflammatory properties, although specific mechanisms are still under investigation. The compound's structure implies that it could modulate neurotransmitter release and uptake, influencing pain pathways and inflammatory responses.

Analgesic and Anti-inflammatory Effects

The compound has been studied for its potential analgesic effects. In vitro assays have shown that it may inhibit pain signaling pathways, possibly through modulation of opioid receptors or other pain-related neurotransmitters. Additionally, anti-inflammatory properties have been suggested through its ability to reduce pro-inflammatory cytokines in cell culture models.

Antibacterial and Antifungal Activity

This compound has also been evaluated for antibacterial and antifungal activities. While specific data on this compound is limited, related pyrrolidine derivatives have demonstrated significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The structural similarities suggest that this compound may possess comparable bioactivity .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
Methyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylateC₁₃H₁₇NO₃Different methoxy positioning on the phenyl ring
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylateC₁₃H₁₇NO₃Similar structure but different substitution pattern
Cis-Methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylateC₁₃H₁₇NO₃Stereochemistry differs; affects biological activity

The distinct stereochemistry (2S,3R) of this compound may result in unique pharmacological profiles compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrolidine derivatives:

  • Antibacterial Activity Study : A study evaluated various pyrrolidine alkaloids for their antibacterial properties against Gram-positive and Gram-negative bacteria. Some derivatives exhibited significant inhibition of bacterial growth, suggesting that structural modifications can enhance bioactivity .
  • Neuropharmacological Studies : Research into related compounds has shown effects on CNS activity, indicating potential applications in treating neurological disorders. These studies highlight the importance of structural features in determining biological efficacy .

Q & A

Q. What are the key synthetic strategies for Methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate?

The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, a method analogous to the synthesis of structurally related pyrrolidine carboxylates involves:

Condensation : Reacting substituted benzaldehyde derivatives with aminopyridine precursors under catalytic conditions (e.g., palladium or copper catalysts).

Cyclization : Utilizing reagents like 4-bromo-2-iodoaniline in a nucleophilic substitution or coupling step to form the pyrrolidine ring.

Esterification : Introducing the methyl carboxylate group via esterification under acidic or basic conditions.
Reaction solvents such as dimethylformamide (DMF) or toluene are typical, with optimized temperatures and catalyst loadings to enhance yield and purity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirms substituent positions and stereochemistry via chemical shifts and coupling constants.
  • X-ray Crystallography : Resolves the 3D molecular structure, including bond lengths, angles, and ring puckering. Software like SHELXL (for refinement) and Mercury (for visualization) are critical .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data for this compound?

Discrepancies in bond angles or hydrogen bonding patterns can be resolved by:

  • Refinement Tools : Re-analyzing data with SHELXL to optimize parameters like thermal displacement and occupancy .
  • Packing Similarity Analysis : Using Mercury’s Materials Module to compare intermolecular interactions (e.g., π-π stacking, hydrogen bonds) with related structures .
  • Graph Set Analysis : Applying Etter’s formalism to classify hydrogen-bonding motifs and identify systematic errors in data interpretation .

Q. What computational methods are used to analyze the pyrrolidine ring conformation?

The Cremer-Pople puckering parameters quantify ring non-planarity:

Define a Mean Plane : Calculate deviations of ring atoms from this plane.

Amplitude and Phase Coordinates : Express puckering magnitude (e.g., envelope vs. twist conformations).
Tools like WinGX/ORTEP visualize anisotropic displacement ellipsoids and generate graphical representations of puckering .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

Hydrogen bonds (e.g., N–H⋯O or O–H⋯O) stabilize crystal packing and affect properties like solubility and thermal stability. Researchers can:

  • Map Interactions : Use Mercury to identify donor-acceptor distances and angles .
  • Thermodynamic Analysis : Compare lattice energies of polymorphs using computational models (e.g., DFT calculations).
  • Validate Patterns : Cross-reference observed interactions with Etter’s graph sets (e.g., R₂²(8) motifs for cyclic dimers) .

Methodological Tables

Q. Table 1. Synthetic Steps for this compound Analogues

StepReagents/ConditionsPurposeReference
14-Methoxybenzaldehyde, aminopyridine derivative, Pd catalystCondensation
24-Bromo-2-iodoaniline, DMF, 80°CCyclization
3Methyl chloroformate, baseEsterification

Q. Table 2. Key Crystallographic Parameters

ParameterTool/MethodApplication
Bond AnglesSHELXLRefinement
Puckering CoordinatesCremer-Pople (WinGX)Conformational Analysis
Hydrogen BondsMercury (Materials Module)Packing Motif Identification

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.